![molecular formula C12H19N5O2 B2802884 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923232-45-5](/img/structure/B2802884.png)
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as EIBA, is a synthetic compound that belongs to the xanthine family. This molecule has gained significant attention in scientific research due to its potential therapeutic properties in various diseases.
Scientific Research Applications
Synthesis and Biological Activities
- Antidepressant Properties : Research by Khaliullin et al. (2018) synthesized a derivative similar to the compound of interest, showing pronounced antidepressant activity at specific doses. This highlights its potential application in developing new antidepressant drugs (Khaliullin et al., 2018).
- Cardiovascular Activity : Another study by Chłoń-Rzepa et al. (2004) developed 8-alkylamino substituted derivatives with significant electrocardiographic, antiarrhythmic, and hypotensive activities, suggesting its use in cardiovascular drug development (Chłoń-Rzepa et al., 2004).
- Antitumor Agents : Behforouz et al. (1996) focused on synthesizing novel quinolindiones, including similar purine derivatives, which show potent antitumor properties, pointing towards its applications in cancer therapy (Behforouz et al., 1996).
Chemical Synthesis and Modification
- Chemical Synthesis Techniques : The work by Armarego & Reece (1976) and Šimo et al. (1995) demonstrates advanced chemical synthesis techniques for purine derivatives, underscoring the chemical versatility and potential for creating diverse biologically active compounds (Armarego & Reece, 1976); (Šimo et al., 1995).
- Unusual Reactions : Research by Khaliullin & Shabalina (2020) explored unusual reactions of bromo-substituted purine diones, leading to novel compounds, which can have implications for developing new synthetic pathways and drug molecules (Khaliullin & Shabalina, 2020).
Potential Antiviral Agents
- SARS Coronavirus Inhibition : Cho et al. (2015) identified a compound structurally related to the one of interest as a chemical inhibitor against the SARS coronavirus helicase, suggesting potential antiviral applications (Cho et al., 2015).
properties
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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